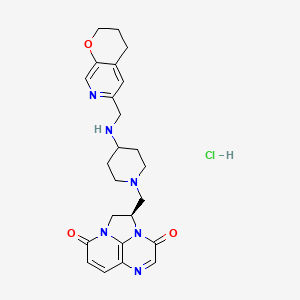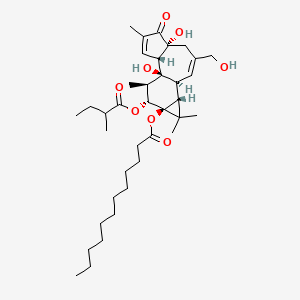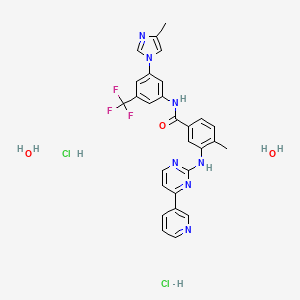
Nilotinib dihydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nilotinib dihydrochloride dihydrate is a pharmaceutical compound used primarily in the treatment of chronic myelogenous leukemia (CML). It is a second-generation tyrosine kinase inhibitor that targets the BCR-ABL protein, which is produced by the Philadelphia chromosome abnormality in CML patients . This compound is marketed under the brand name Tasigna and is known for its higher affinity and specificity compared to first-generation inhibitors like imatinib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib dihydrochloride dihydrate involves multiple steps. The process begins with the reaction of ethyl-3-amino-4-methylbenzoate with cyanamide in the presence of hydrochloric acid in ethanol. This intermediate is then treated with aqueous ammonium nitrate to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethylester mononitrate. Further treatment with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in ethanol yields 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid ethylester. This compound is hydrolyzed using sodium hydroxide in ethanol, and the resulting product is coupled with 5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline in the presence of diethylcyanophosphate and triethylamine in dimethylformamide to produce Nilotinib .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to obtain the dihydrate form. The final product is characterized by techniques such as X-ray powder diffraction (XPRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure its stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Nilotinib dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Nilotinib can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nilotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving Nilotinib include hydrochloric acid, sodium hydroxide, diethylcyanophosphate, and triethylamine. Reaction conditions often involve solvents like ethanol and dimethylformamide, with temperature and pH carefully controlled to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. Degradation products can also form under stress conditions, which are analyzed using stability-indicating methods .
Wissenschaftliche Forschungsanwendungen
Nilotinib dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving kinase inhibitors and their interactions with target proteins.
Biology: Employed in cellular studies to understand the mechanisms of kinase inhibition and its effects on cell signaling pathways.
Wirkmechanismus
Nilotinib dihydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition occurs because Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, effectively blocking the phosphorylation of downstream targets and thereby inhibiting the proliferation of leukemic cells . Additionally, Nilotinib targets other kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Nilotinib
Nilotinib is unique due to its high specificity and affinity for the BCR-ABL protein, making it particularly effective in patients who are resistant to imatinib. Its ability to target additional kinases like c-KIT and PDGFR further enhances its therapeutic potential .
Eigenschaften
CAS-Nummer |
1277165-20-4 |
|---|---|
Molekularformel |
C28H28Cl2F3N7O3 |
Molekulargewicht |
638.5 g/mol |
IUPAC-Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C28H22F3N7O.2ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2*1H;2*1H2 |
InChI-Schlüssel |
UWLYJIFMRDCBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


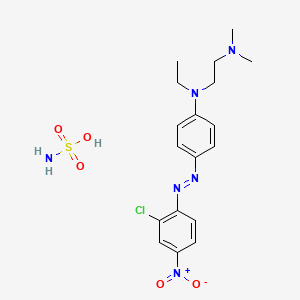
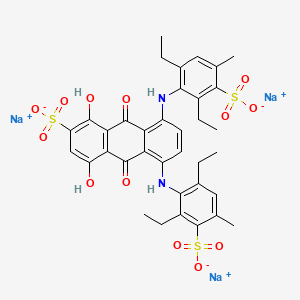
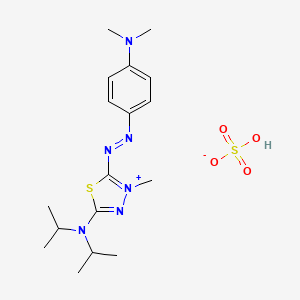


![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
